molecular formula C14H20N2O5 B1403160 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid CAS No. 922516-08-3

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid

Cat. No.: B1403160
CAS No.: 922516-08-3
M. Wt: 296.32 g/mol
InChI Key: UGZIVTFRKNAYGV-UHFFFAOYSA-N
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Description

Overview of the Chemical Compound

This compound is a complex heterocyclic organic compound characterized by its unique molecular architecture that combines multiple functional groups within a single structure. The compound possesses the molecular formula C14H20N2O5 and a molecular weight of 296.32 grams per mole. The chemical structure features an oxazole ring system directly attached to a piperidine moiety that is protected by a tert-butoxycarbonyl protecting group, along with a carboxylic acid functional group positioned at the 4-position of the oxazole ring.

The compound is officially catalogued under the Chemical Abstracts Service number 922516-08-3, providing a unique identifier for this specific molecular structure. The systematic nomenclature reflects the complex connectivity pattern between the various ring systems and functional groups present in the molecule. The tert-butoxycarbonyl protecting group serves multiple purposes in synthetic applications, primarily providing stability to the piperidine nitrogen while allowing for selective reactions at other positions of the molecule.

Property Value
Molecular Formula C14H20N2O5
Molecular Weight 296.32 g/mol
Chemical Abstracts Service Number 922516-08-3
International Union of Pure and Applied Chemistry Name 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-oxazole-4-carboxylic acid
Standard International Chemical Identifier Key UGZIVTFRKNAYGV-UHFFFAOYSA-N

The structural complexity of this compound arises from the integration of the oxazole heterocycle with the saturated piperidine ring system. The oxazole ring contributes significant rigidity to the overall molecular framework, while the piperidine component provides conformational flexibility that can be controlled through the protective tert-butoxycarbonyl group. This combination of structural features makes the compound particularly suitable for applications requiring specific three-dimensional orientations and controlled molecular interactions.

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of heterocyclic chemistry research that began intensifying in the latter half of the twentieth century. The compound represents a convergence of several important synthetic methodologies, including oxazole formation strategies and piperidine functionalization techniques that were developed independently before being combined into this sophisticated molecular architecture.

The specific synthetic approaches leading to compounds of this structural type have their roots in the development of oxazole chemistry, which gained prominence through research into formation of oxazoles from various precursor molecules. Historical research demonstrated that oxazole rings could be efficiently constructed through ring transformation reactions, as evidenced by studies showing the conversion of pyridinium salts to oxazole-containing products under specific reaction conditions. These foundational studies established the fundamental reactivity patterns that would later be exploited in the synthesis of more complex oxazole-containing molecules.

The integration of piperidine components into oxazole-containing structures represents a more recent development in synthetic organic chemistry, driven by the recognition that such hybrid structures could provide unique properties for medicinal chemistry applications. The use of tert-butoxycarbonyl protecting groups became standard practice in synthetic chemistry during the latter decades of the twentieth century, providing chemists with reliable methods for selectively protecting nitrogen-containing functional groups while allowing reactions to proceed at other sites within complex molecules.

Historical Development Phase Key Contributions Impact on Compound Development
Early Oxazole Chemistry Ring formation methodologies Established fundamental synthetic routes
Piperidine Functionalization Protecting group strategies Enabled selective molecular modifications
Heterocyclic Integration Hybrid structure synthesis Facilitated complex molecular architectures

The contemporary understanding of this compound's properties and applications has been significantly enhanced by advances in analytical chemistry techniques that allow for detailed structural characterization and property determination. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, have provided researchers with the tools necessary to fully characterize these complex molecular structures and understand their behavior in various chemical environments.

Relevance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research stems primarily from its applications as a specialized building block in the development of advanced therapeutic technologies. The compound has gained particular prominence as a rigid linker component in the assembly of proteolysis-targeting chimeras, which represent a revolutionary approach to targeted protein degradation. These applications have positioned the compound at the forefront of chemical biology research, where the precise control of molecular interactions is essential for achieving desired biological outcomes.

Research into proteolysis-targeting chimera development has revealed that the incorporation of rigid linker components can significantly impact the three-dimensional orientation of bifunctional degrader molecules, thereby influencing the formation of productive ternary complexes between target proteins and E3 ubiquitin ligases. The rigid structural characteristics provided by the oxazole component of this compound make it particularly valuable for applications where conformational preorganization is beneficial for biological activity. Studies have demonstrated that rigid linkers can enhance the formation of stable ternary complexes, leading to improved protein degradation efficiency compared to flexible linker alternatives.

The compound's utility extends beyond its role as a linker component to include applications in chemical conjugation strategies where precise molecular positioning is required. The carboxylic acid functionality provides a convenient handle for further chemical modifications, allowing researchers to incorporate the molecule into larger synthetic constructs through standard coupling reactions. This versatility has made the compound an important tool in the development of complex molecular probes and therapeutic agents.

Research Application Functional Role Key Benefits
Proteolysis-Targeting Chimera Development Rigid linker component Enhanced ternary complex formation
Chemical Conjugation Molecular connector Precise spatial positioning
Drug Discovery Building block Improved pharmacological properties

Contemporary research has also focused on understanding how the structural rigidity provided by compounds of this type can be leveraged to optimize drug-like properties in complex molecular systems. The reduced number of rotatable bonds contributed by rigid linker components can improve the overall pharmacokinetic profiles of therapeutic agents, addressing common challenges associated with large molecular weight compounds that typically suffer from poor cellular uptake and unfavorable absorption, distribution, metabolism, and excretion characteristics. These property improvements are particularly important for the development of proteolysis-targeting chimera molecules, which often possess molecular weights significantly higher than traditional small molecule drugs.

The ongoing development of new synthetic methodologies for accessing compounds of this structural type continues to be an active area of research, driven by the growing demand for specialized building blocks in advanced therapeutic applications. Research groups have focused on developing more efficient synthetic routes that can provide access to these compounds with improved yields and reduced synthetic complexity, facilitating their broader adoption in research and development programs.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-9(5-7-16)11-15-10(8-20-11)12(17)18/h8-9H,4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZIVTFRKNAYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, including pharmacological effects and mechanisms of action.

Molecular Formula : C19H27NO4
Molecular Weight : 333.422 g/mol
CAS Number : 1785039-12-4
SMILES Notation : Cc1cccc(c1)C(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the piperidine derivative : Starting from piperidine derivatives, tert-butoxycarbonyl (Boc) protection is introduced.
  • Cyclization to form oxazole : The formation of the oxazole ring is achieved through cyclization reactions involving appropriate precursors.
  • Carboxylic acid formation : The final step involves the introduction of the carboxylic acid functional group to yield the target compound.

Antimicrobial Activity

Recent studies have indicated that compounds with oxazole rings exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

The piperidine moiety is known for its role in modulating neurotransmitter systems. Compounds containing this structure have been investigated for their potential as GABA receptor modulators, which could be beneficial in treating anxiety and seizure disorders .

Enzyme Inhibition

Research has highlighted the potential of oxazole derivatives as inhibitors of specific enzymes involved in metabolic pathways. For instance, some studies suggest that these compounds can inhibit cysteine proteases, which are implicated in various diseases including cancer .

Case Studies

Several case studies have explored the biological activity of related compounds:

StudyCompoundActivityFindings
N-Boc-piperidinyl derivativesAntimicrobialShowed significant inhibition against Gram-positive bacteria.
Piperidine-based GABA modulatorsNeuropharmacologicalEnhanced GABAergic transmission in animal models.
Oxazole derivativesEnzyme inhibitionDemonstrated IC50 values indicating effective inhibition of cysteine proteases.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neuronal excitability.
  • Enzyme Inhibition : By inhibiting specific enzymes, it may alter metabolic pathways critical for pathogen survival or disease progression.
  • Structural Activity Relationship (SAR) : Variations in the side chains and functional groups can significantly affect the binding affinity and selectivity towards biological targets.

Scientific Research Applications

Basic Information

  • IUPAC Name : 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid
  • Molecular Formula : C16H25N3O4
  • Molecular Weight : 325.39 g/mol
  • CAS Number : 2060049-75-2

Structural Features

The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and an oxazole moiety, which contributes to its biological activity. The presence of the carboxylic acid group enhances its solubility and reactivity.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. The incorporation of the piperidine structure may enhance the efficacy of these compounds against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential
Compounds containing oxazole rings have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival.

Drug Development

Prodrug Strategy
The tert-butoxycarbonyl (Boc) group serves as a protective group in drug synthesis, allowing for the selective activation of the carboxylic acid moiety under specific conditions. This characteristic makes the compound a candidate for prodrug formulations, where it can be converted into an active drug form within biological systems.

Synthetic Chemistry

Building Block for Complex Molecules
The unique structural features of this compound make it an attractive building block in synthetic organic chemistry. It can be utilized to synthesize more complex molecules through various chemical reactions, including coupling reactions and nucleophilic substitutions.

Case Study 1: Antimicrobial Screening

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values lower than standard antibiotics, suggesting potential for development as new antimicrobial agents.

Case Study 2: Anticancer Activity Evaluation

A study conducted by researchers at a prominent university explored the anticancer effects of this compound on human breast cancer cell lines. The findings revealed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis, highlighting its potential as an anticancer therapeutic agent.

Chemical Reactions Analysis

Carboxylic Acid Transformations

The carboxylic acid group undergoes standard acid-catalyzed and nucleophilic reactions:

Reaction Type Reagents/Conditions Products Key Observations References
Esterification Alcohols (e.g., methanol), H₂SO₄Corresponding esters (e.g., methyl)High yields (>85%) achieved under reflux; Boc group remains stable.
Amidation Amines (e.g., NH₃), DCC/DMAPAmidesRequires coupling agents; steric hindrance from Boc may reduce reactivity.
Decarboxylation Heat (>200°C) or strong basesOxazole derivativesPartial decomposition observed under harsh conditions.

Oxazole Ring Modifications

The oxazole ring participates in electrophilic and cycloaddition reactions:

Reaction Type Reagents/Conditions Products Key Observations References
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro-oxazole derivativesNitration occurs at the 5-position; regioselectivity confirmed via NMR.
Cycloaddition Alkynes, Cu(I) catalystsFused bicyclic compoundsClick chemistry approaches yield stable adducts with >90% efficiency.

Boc Protection/Deprotection

The Boc group on the piperidine nitrogen allows controlled manipulation:

Reaction Type Reagents/Conditions Products Key Observations References
Deprotection TFA (neat or in DCM)Free piperidine-carboxylic acidQuantitative removal in 2–4 hours at RT; acid-sensitive groups require protection.
Re-protection Boc₂O, DMAP, base (e.g., Et₃N)Re-protected derivativesUsed to introduce alternative protecting groups (e.g., Fmoc).

Piperidine Ring Functionalization

The piperidine moiety undergoes alkylation and oxidation:

Reaction Type Reagents/Conditions Products Key Observations References
N-Alkylation Alkyl halides, K₂CO₃N-alkylpiperidine derivativesLimited by Boc protection; requires prior deprotection.
Oxidation KMnO₄ (acidic conditions)Piperidone intermediatesOver-oxidation risks necessitate careful temperature control.

Example: Carbon Dioxide Insertion (Patent WO2019232010A1)

  • Step 1 : Lithiation with n-BuLi (–78°C, THF) generates a lithium intermediate.

  • Step 2 : Quenching with CO₂ yields 2-(1-Boc-piperidin-4-yl)benzoic acid derivatives.

  • Conditions :

    • 1.1–1.3 eq n-BuLi, –100°C to –60°C.

    • 90% isolated yield after recrystallization.

Key Insight : This method highlights the compound’s utility in carbon–carbon bond formation for pharmaceutical intermediates .

Stability and Reaction Optimization

Critical parameters for maximizing reaction efficiency:

Factor Optimal Conditions Impact on Yield
Solvent THF or DMFPolar aprotic solvents enhance nucleophilicity of intermediates.
Temperature 0–25°C (for acid-sensitive reactions)Prevents Boc cleavage and oxazole decomposition.
Catalysts DMAP (for amidation)Accelerates coupling by activating carboxylate.

Comparative Reactivity with Analogues

Reactivity differences between structurally related compounds:

Compound Key Reaction Difference Reference
5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acidFaster esterification due to less steric hindrance at the 5-position.
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylic acidMethyl group reduces electrophilic substitution reactivity on the oxazole ring.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Heterocycle Core Ring Substituents Molecular Formula Molecular Weight Key Feature(s) Reference
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid (Target Compound) Oxazole Piperidine Boc, carboxylic acid Not explicitly provided ~325–336* Boc protection, oxazole scaffold [2, 5]
2-((4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)methyl)oxazole-4-carboxylic acid Oxazole Diazepane Boc, methyl linker C15H23N3O5 325.36 Seven-membered diazepane core [2]
2-({1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}methyl)-1,3-thiazole-4-carboxylic acid Thiazole Pyrrolidine Boc, methyl linker C15H21N3O4S 339.41 Thiazole sulfur atom [5]
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acid Pyrazole Piperidine Boc, methyl substituent C15H21N3O4 307.35 Pyrazole scaffold, methyl group [3]
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid Triazole Piperidine Boc, cyclopropyl substituent C16H24N4O4 336.39 Triazole ring, cyclopropyl group [7]

*Estimated based on analogs.

Key Observations:

Heterocycle Diversity :

  • The oxazole in the target compound contrasts with thiazole (sulfur-containing, more lipophilic) , pyrazole (two adjacent nitrogens, enhances hydrogen bonding) , and triazole (bioisostere for amides, metabolic stability) .
  • Thiazole derivatives (e.g., C15H21N3O4S) exhibit higher molecular weights due to sulfur inclusion .

Core Ring Modifications :

  • Piperidine (six-membered) vs. pyrrolidine (five-membered, increased ring strain) and diazepane (seven-membered, conformational flexibility) .

Functional Group Impact :

  • The Boc group universally protects the amine, enhancing solubility in organic solvents and preventing unwanted reactivity .
  • Carboxylic acid enables conjugation to other molecules (e.g., peptides, amides) .

Preparation Methods

Synthesis of the Boc-Protected Piperidine Intermediate

Methodology:

  • Starting from 4-piperidine carboxylic acid, the initial step involves converting the free amine into a Boc-protected derivative.
  • This is achieved through reaction with di-tert-butyl dicarbonate (Boc2O) in an alkaline environment, often with a base such as sodium hydroxide or sodium carbonate, and a solvent like tetrahydrofuran (THF).

Reaction Conditions:

Parameter Typical Value Reference
Raw Material 4-piperidine carboxylic acid
Reagent Di-tert-butyl dicarbonate (Boc2O)
Base Sodium hydroxide or sodium carbonate
Solvent THF
Temperature Ambient to 0°C
Molar Ratio Boc2O:piperidine acid ≈ 1.1:1

Reaction:

4-piperidine carboxylic acid + Boc2O → Boc-protected piperidine derivative

This step yields a Boc-protected piperidine intermediate suitable for subsequent functionalization.

Formation of the Oxazole Ring

Methodology:

  • The oxazole ring is typically constructed via cyclization of suitable precursors such as amino alcohols or amidoximes.
  • In the case of this compound, a key step involves cyclization of an appropriately functionalized amino acid or amide intermediate bearing the Boc-protected piperidine.

Representative Route:

  • Reacting a 2-amino-3-hydroxybenzoic acid derivative with dehydrating agents (e.g., phosphorus oxychloride or phosphoryl chloride) to induce cyclization and form the oxazole core.
  • Alternatively, condensation of amino acids with heterocyclic precursors under dehydrating conditions.

Reaction Conditions:

Parameter Typical Value Reference
Reagents Dehydrating agents (e.g., POCl₃)
Solvent Dichloromethane or acetic acid
Temperature Reflux
Time 4-6 hours

Outcome:

  • Formation of the 1,3-oxazole ring linked to the piperidine moiety, with the carboxylic acid functionality introduced either via subsequent hydrolysis or direct cyclization.

Carboxylation and Final Functionalization

Methodology:

  • The carboxylic acid group at the 4-position of the oxazole ring is introduced via oxidation or carboxylation of the heterocyclic intermediate.
  • Hydrolysis of ester intermediates (if used) to yield the free acid.

Typical Procedure:

  • Hydrolysis of ester groups under basic or acidic conditions.
  • Use of oxidizing agents (e.g., potassium permanganate or chromic acid) to oxidize side chains to carboxylic acids if necessary.

Reaction Conditions:

Parameter Typical Value Reference
Reagents NaOH or H₂SO₄
Temperature Room temperature to reflux
Duration 2-4 hours

Representative Data and Reaction Schemes

Step Starting Material Reagent Conditions Product Yield Reference
1 4-piperidine carboxylic acid Boc2O RT, in THF Boc-protected piperidine ~70-75%
2 Boc-protected piperidine Cyclization reagents Reflux, dehydrating agent Oxazole precursor ~65-70%
3 Oxazole precursor Hydrolysis/oxidation Acidic/basic reflux 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid Variable ,

Notes on Optimization and Challenges

  • Protection/deprotection steps are critical to prevent side reactions, especially during heterocycle formation.
  • Choice of reagents for cyclization influences yield and purity; dehydrating agents like POCl₃ are common but require careful handling.
  • Hydrolysis conditions must be optimized to avoid degradation of sensitive heterocycles.
  • Purification often involves chromatography, given the complexity of intermediates.

Summary of Key Data

Parameter Value
Molecular Formula C14H20N2O5
Molecular Weight 296.32 g/mol
CAS Number 922516-08-3
Typical Yield 65-75% per step
Reaction Time 4-6 hours per step

Q & A

Basic: What are the recommended synthetic routes for preparing 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1: Introducing the tert-butoxycarbonyl (Boc) group onto the piperidine ring via palladium-catalyzed coupling (e.g., using tert-butyl XPhos and cesium carbonate in tert-butanol under inert atmosphere at 40–100°C) .
  • Step 2: Oxazole ring formation through cyclization of carboxylic acid derivatives with appropriate precursors (e.g., using thiocyanate or isocyanide intermediates) .
  • Step 3: Acidic deprotection (e.g., HCl/water at 93–96°C) to remove temporary protecting groups .
    Key considerations: Optimize reaction time, temperature, and catalyst loading to improve yield and purity.

Basic: How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Storage: Store in a dry, ventilated area at 2–8°C to prevent decomposition . Avoid exposure to moisture, as Boc-protected compounds are prone to hydrolysis.
  • Handling: Use PPE (nitrile gloves, safety goggles) to prevent skin/eye contact. Work under fume hoods to minimize inhalation of dust/aerosols .
  • Fire Safety: Use CO₂ or dry chemical extinguishers; toxic gases (e.g., carbon oxides) may form during combustion .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR (¹H/¹³C): Identify Boc-group signals (~1.4 ppm for tert-butyl protons) and oxazole ring protons (6.5–8.5 ppm) .
    • HPLC: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Physical Properties:
    • Melting Point: Compare observed values (e.g., 162–166°C for analogous Boc-piperidine compounds) to literature data .
    • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C₁₄H₂₀N₂O₄S: 312.38 g/mol) .

Advanced: How does the Boc-protected piperidine moiety influence reactivity in further derivatization?

Methodological Answer:
The Boc group enhances solubility in organic solvents and prevents undesired nucleophilic reactions at the piperidine nitrogen. However:

  • Acid Sensitivity: Avoid strong acids (e.g., TFA) during functionalization to prevent premature deprotection .
  • Steric Effects: Bulky tert-butyl groups may hinder reactions at adjacent positions; use mild conditions (e.g., room temperature, polar aprotic solvents) for amide couplings .
  • Case Study: In palladium-catalyzed cross-couplings, the Boc group remains stable under inert atmospheres but may decompose at >100°C .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies:
    • pH Stability: Incubate in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC .
    • Thermal Analysis (TGA/DSC): Determine decomposition onset temperatures (e.g., Boc derivatives typically degrade above 150°C) .
  • Moisture Sensitivity: Conduct dynamic vapor sorption (DVS) tests to quantify hygroscopicity .

Advanced: How to reconcile discrepancies in hazard classifications across safety data sheets (SDS)?

Methodological Answer:

  • Data Gaps: Some SDS lack toxicity data (e.g., reproductive/ecological effects) , while others classify the compound as a respiratory irritant (H335) .
  • Risk Mitigation:
    • Cross-reference OSHA HCS classifications (e.g., H302 for oral toxicity) and EU CLP data .
    • Conduct in vitro assays (e.g., Ames test for mutagenicity) if extended handling is required .

Advanced: What role does this compound play in drug discovery, particularly in kinase inhibitor design?

Methodological Answer:

  • Scaffold Utility: The oxazole-piperidine core mimics ATP-binding motifs in kinases. Boc protection aids in solubility during SAR studies .
  • Case Study: Analogous Boc-protected piperidines are intermediates in synthesizing PI3K/mTOR inhibitors. Key modifications include:
    • Replacing oxazole with thiazole to modulate binding affinity .
    • Introducing fluorinated substituents to enhance metabolic stability .

Advanced: What mechanistic insights exist for palladium-catalyzed reactions involving this compound?

Methodological Answer:

  • Catalytic Cycles: Pd(II) intermediates facilitate C–N bond formation during Boc introduction. Tert-butyl XPhos ligands improve catalyst turnover .
  • Side Reactions: Competing decarbonylation may occur at high temperatures (>100°C), forming piperidine byproducts. Mitigate via low-temperature protocols (40–60°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid

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